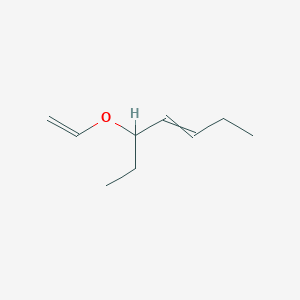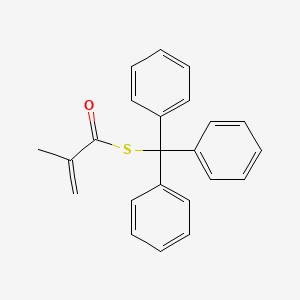
S-(Triphenylmethyl) 2-methylprop-2-enethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(Triphenylmethyl) 2-methylprop-2-enethioate is an organic compound that belongs to the class of thiol esters Thiol esters are characterized by the presence of a sulfur atom bonded to a carbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-(Triphenylmethyl) 2-methylprop-2-enethioate typically involves the reaction of triphenylmethanol with 2-methylprop-2-enethioic acid. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the ester bond. Common solvents used in this reaction include dichloromethane and tetrahydrofuran. The reaction is usually catalyzed by a strong acid such as sulfuric acid or p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors are often used to ensure consistent reaction conditions and efficient heat transfer .
Analyse Des Réactions Chimiques
Types of Reactions
S-(Triphenylmethyl) 2-methylprop-2-enethioate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiol ester can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different thiol esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Different thiol esters depending on the nucleophile used.
Applications De Recherche Scientifique
S-(Triphenylmethyl) 2-methylprop-2-enethioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Used in the production of specialty polymers and as a stabilizer in certain industrial processes.
Mécanisme D'action
The mechanism of action of S-(Triphenylmethyl) 2-methylprop-2-enethioate involves the interaction of the thiol ester group with various molecular targets. The sulfur atom can form strong bonds with metal ions, making it useful in metal ion chelation. Additionally, the compound can undergo redox reactions, which are important in various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
S-phenyl 2-methylprop-2-enethioate: Similar structure but with a phenyl group instead of a triphenylmethyl group.
S,S′-thiodi-4,1-phenylenebis(thiomethacrylate): Contains two thiol ester groups and is used in polymerization reactions.
Uniqueness
S-(Triphenylmethyl) 2-methylprop-2-enethioate is unique due to the presence of the triphenylmethyl group, which provides steric hindrance and enhances the stability of the compound. This makes it particularly useful in applications where stability is crucial, such as in drug delivery systems and industrial processes.
Propriétés
Numéro CAS |
93207-45-5 |
|---|---|
Formule moléculaire |
C23H20OS |
Poids moléculaire |
344.5 g/mol |
Nom IUPAC |
S-trityl 2-methylprop-2-enethioate |
InChI |
InChI=1S/C23H20OS/c1-18(2)22(24)25-23(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17H,1H2,2H3 |
Clé InChI |
XTECZMQXVKULBN-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)SC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


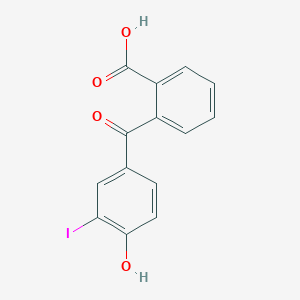
![1-Methoxy-2-[2-(3-methoxyphenyl)ethenyl]benzene](/img/structure/B14363656.png)
![3,4-Dimethyl-1-[(pentylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B14363657.png)

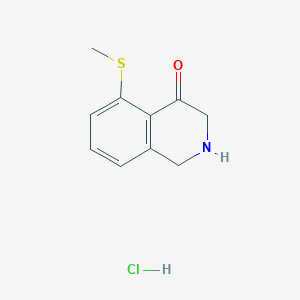
![1-Methyl-2-[2-(thiophen-2-yl)ethenyl]-1H-pyrrole](/img/structure/B14363673.png)
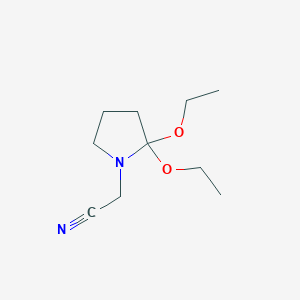
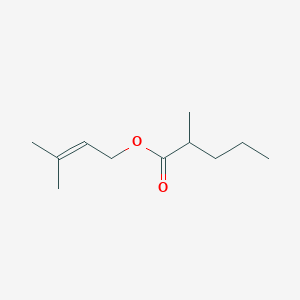

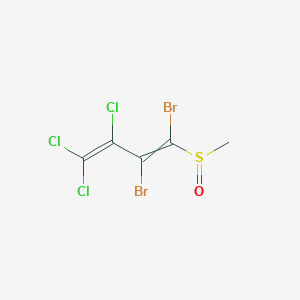
![1-[3-(Ethanesulfonyl)propoxy]-4-(2-methylbutan-2-yl)benzene](/img/structure/B14363713.png)
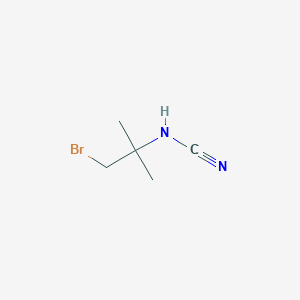
![Bis[2-(2-chloroethylsulfanyl)ethyl] carbonate](/img/structure/B14363721.png)
